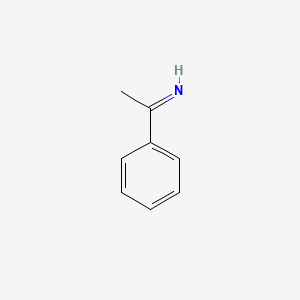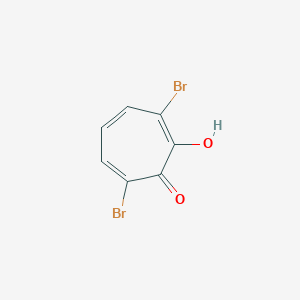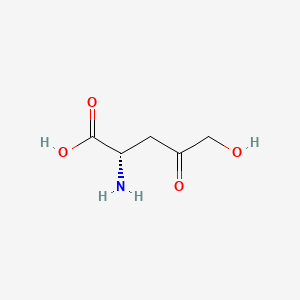
5-Hydroxy-4-oxonorvaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-4-oxonorvaline is a non-proteinogenic amino acid known for its significant biological activities. It is a derivative of norvaline and has been isolated from various Streptomyces species. This compound exhibits interesting antifungal and antitubercular properties, making it a subject of extensive scientific research .
Vorbereitungsmethoden
The synthesis of 5-Hydroxy-4-oxonorvaline involves a stereoselective approach. One common method starts with (S)-allylglycine, which undergoes asymmetric transfer allylation using a Corey catalyst derived from cinchonidine. This process yields the desired compound with high enantiomeric excess . The reaction conditions typically involve phase transfer catalysis and the use of specific reagents to ensure the desired stereochemistry.
Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a foundation for potential scale-up processes.
Analyse Chemischer Reaktionen
5-Hydroxy-4-oxonorvaline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of corresponding keto acids, while reduction can yield hydroxy derivatives .
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-4-oxonorvaline has a wide range of scientific research applications:
Wirkmechanismus
The antifungal activity of 5-Hydroxy-4-oxonorvaline is primarily due to its inhibition of homoserine dehydrogenase. The compound forms a covalent adduct with the nicotinamide ring of NAD, leading to potent inhibition of the enzyme. This mechanism disrupts the synthesis of essential amino acids, thereby inhibiting fungal growth . The molecular interactions involved in stabilizing the (HON•NAD)-adduct are crucial for its antifungal efficacy.
Vergleich Mit ähnlichen Verbindungen
5-Hydroxy-4-oxonorvaline is unique compared to other similar compounds due to its specific biological activities and mechanism of action. Similar compounds include:
Norvaline: A non-proteinogenic amino acid with potential cognitive benefits and metabolic regulation properties.
ɣ-Oxonorvaline: Used for site-specific protein modification by attaching an amino acid containing an electrophilic ketone side chain.
ɣ-Hydroxynorvaline: Exhibits antidiabetic properties.
These compounds share structural similarities but differ in their specific biological activities and applications.
Eigenschaften
CAS-Nummer |
117404-54-3 |
|---|---|
Molekularformel |
C5H9NO4 |
Molekulargewicht |
147.13 g/mol |
IUPAC-Name |
(2S)-2-amino-5-hydroxy-4-oxopentanoic acid |
InChI |
InChI=1S/C5H9NO4/c6-4(5(9)10)1-3(8)2-7/h4,7H,1-2,6H2,(H,9,10)/t4-/m0/s1 |
InChI-Schlüssel |
FRTKOPTWTJLHNO-BYPYZUCNSA-N |
Isomerische SMILES |
C([C@@H](C(=O)O)N)C(=O)CO |
Kanonische SMILES |
C(C(C(=O)O)N)C(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}benzenesulfonamide](/img/structure/B14161577.png)


![2-{[(E)-(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzamide](/img/structure/B14161589.png)
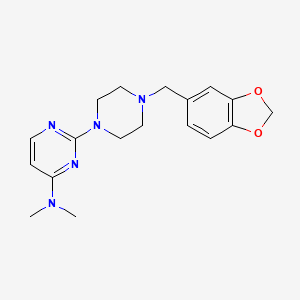
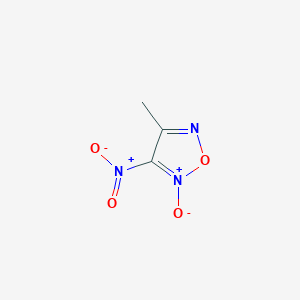
![2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B14161606.png)


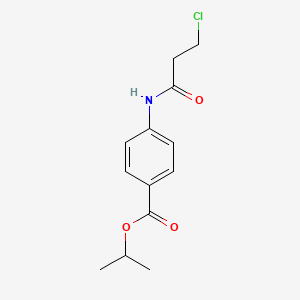
![17-acetyl-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-16-carbonitrile](/img/structure/B14161631.png)

